molecular formula C29H47N3O4 B12292904 (3S,4aS,8aS)-

(3S,4aS,8aS)-

Cat. No.: B12292904
M. Wt: 501.7 g/mol
InChI Key: LYMBPRXTWAXSBF-UHFFFAOYSA-N
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Description

The compound (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is a chiral molecule with significant applications in various fields of science. This compound is known for its unique stereochemistry and has been studied for its potential biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt typically involves the diastereoselective hydrogenation of (S)-N-(tert-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts. Among these catalysts, ruthenium has shown the best performance due to its high diastereoselectivity . The reaction conditions include the use of dichloromethane and methanol as solvents, with sodium borohydride as the reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalysts and reaction conditions would be tailored to ensure high yield and purity, while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an antimalarial agent. It exhibits moderate activity against Plasmodium falciparum, the parasite responsible for malaria .

Medicine

In medicine, derivatives of this compound have been explored as inhibitors of aspartyl protease, an enzyme involved in various diseases. These inhibitors have shown moderate activity and are being investigated for their therapeutic potential .

Industry

Industrially, this compoundDecahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt involves its interaction with specific molecular targets. For instance, as an aspartyl protease inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt the life cycle of pathogens like Plasmodium falciparum, thereby exerting its antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compoundDecahydroisoquinolinecarboxylic Acid, Hydrochloride Salt lies in its specific stereochemistry and its potential applications in various fields. Its ability to act as a chiral building block and its moderate biological activity make it a compound of interest for further research and development.

Properties

IUPAC Name

tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N3O4/c1-28(2,3)31-26(34)24-17-21-14-10-11-15-22(21)18-32(24)19-25(33)23(16-20-12-8-7-9-13-20)30-27(35)36-29(4,5)6/h7-9,12-13,21-25,33H,10-11,14-19H2,1-6H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMBPRXTWAXSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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